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Compound of Interest

Compound Name: Tenofovir Exalidex

Cat. No.: B1681257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CMX157 and Tenofovir

Disoproxil Fumarate (TDF), two nucleotide reverse transcriptase inhibitors (NRTIs). The

information presented is supported by experimental data to assist in research and development

efforts.

Introduction
Tenofovir Disoproxil Fumarate (TDF) is a widely used prodrug of tenofovir, an essential

component in the treatment of HIV-1 and chronic hepatitis B (HBV) infections.[1][2] Its

mechanism of action involves the inhibition of viral reverse transcriptase, leading to the

termination of the viral DNA chain.[1][2][3] However, its use can be limited by relatively high

systemic exposure to tenofovir, which is associated with potential renal and bone toxicity.[4]

CMX157, also known as Tenofovir Exalidex, is a novel lipid conjugate prodrug of tenofovir.[5]

[6] It is designed to mimic natural lipids to enhance its uptake into target cells.[5][7] This design

aims to achieve higher intracellular concentrations of the active metabolite, tenofovir

diphosphate (TFV-PP), while reducing systemic plasma levels of tenofovir, thereby potentially

improving both efficacy and safety.[4][5][6]
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Both CMX157 and TDF are prodrugs that ultimately deliver tenofovir to target cells. Once inside

the cell, tenofovir is phosphorylated by cellular kinases to its active form, tenofovir diphosphate

(TFV-PP). TFV-PP acts as a competitive inhibitor of the viral reverse transcriptase enzyme and,

upon incorporation into the growing viral DNA strand, causes chain termination due to the

absence of a 3'-hydroxyl group.[1][2][3] The primary difference lies in their delivery strategy.

TDF is rapidly converted to tenofovir in the plasma, while CMX157 is designed to remain intact

in the plasma for longer, allowing for more efficient uptake by target cells.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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